alpha-Hydroxymethyl Atropine
Description
Alpha-Hydroxymethyl Atropine (chemical name: Benzeneacetic Acid, Alpha-(hydroxymethyl)-, (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl Ester) is a tropane alkaloid derivative characterized by the addition of a hydroxymethyl group to the benzeneacetic acid moiety of atropine . It shares the core bicyclic tropane structure (8-methyl-8-azabicyclo[3.2.1]octane) common to anticholinergic agents but is distinguished by its hydroxymethyl substituent .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-(hydroxymethyl)-2-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-19-14-7-8-15(19)10-16(9-14)23-17(22)18(11-20,12-21)13-5-3-2-4-6-13/h2-6,14-16,20-21H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTCLIOSQZBOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)(CO)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alpha-Hydroxymethyl Atropine is synthesized as a byproduct during the preparation of Atropine. The synthesis involves a continuous-flow process that includes hydroxymethylation and separation of several byproducts with high structural similarity to Atropine . The process requires careful pH control in three sequential liquid-liquid extractions and the use of a functionalized resin to achieve a purity of over 98% .
Chemical Reactions Analysis
Alpha-Hydroxymethyl Atropine undergoes various chemical reactions, including hydroxymethylation, which is a simple chemical reaction that allows the addition of the -CH2OH group to starting materials such as alkanes and aromatic acidic compounds . This reaction is typically carried out using aqueous formaldehyde in a basic medium . The compound can also be hydrolyzed into tropine and despun tropic acid under alkaline conditions . Common reagents used in these reactions include formaldehyde and basic catalysts . Major products formed from these reactions include tropine and despun tropic acid .
Scientific Research Applications
Alpha-Hydroxymethyl Atropine has several scientific research applications. It is used to reduce acetylcholine-induced contractile activity of isolated rat intestine when used at a concentration of 0.025 ng/ml . This compound is also employed in the study of muscarinic receptors and their antagonists . Additionally, it is used in the synthesis of other therapeutic agents and as an intermediary in the preparation of Atropine . Its ability to enhance the pharmacodynamic and pharmacokinetic properties of drugs makes it valuable in medicinal chemistry .
Mechanism of Action
The mechanism of action of Alpha-Hydroxymethyl Atropine involves its role as a muscarinic antagonist. It binds to and inhibits muscarinic acetylcholine receptors, competitively blocking the effects of acetylcholine and other choline esters . This action leads to the reduction of acetylcholine-induced contractile activity in smooth muscles . The compound shows affinity for various muscarinic receptor subtypes, including M1, M2, M3, M4, and M5 .
Comparison with Similar Compounds
Structural and Functional Analogues
Atropine
- Structure : Comprises tropic acid esterified to tropine (3α-hydroxytropane). Lacks the hydroxymethyl group present in alpha-Hydroxymethyl Atropine .
- Pharmacology: Non-selective muscarinic acetylcholine receptor (mAChR) antagonist. Used for bradycardia, organophosphate poisoning, and mydriasis .
- Metabolism : Primarily hydrolyzed to tropine and tropic acid. Hydroxylation of the aromatic ring generates hydroxyatropines, which are glucuronidated and excreted .
- Key Difference : this compound’s hydroxymethyl group may enhance metabolic stability or alter receptor interaction compared to atropine .
Homatropine
- Structure : Mandelic acid ester of tropine, differing from atropine in the aromatic acid component .
- Pharmacology : Used as a mydriatic with shorter duration than atropine.
- Research Findings : Chiral separations using anionic additives (e.g., 2-phenylbutyric acid) show distinct resolution factors compared to atropine, indicating structural sensitivity in chromatographic behavior .
Hyoscyamine
- Structure : The levorotatory enantiomer of atropine (active form). Shares the tropic acid-tropine ester structure .
- Pharmacology : Similar anticholinergic effects but with higher potency due to stereoselectivity. Used for gastrointestinal spasms .
- Key Difference : this compound’s racemic form and hydroxymethyl group may reduce enantiomer-specific activity compared to hyoscyamine.
Scopolamine
- Structure : Contains a scopine moiety (epoxide group) instead of tropine .
- Pharmacology : CNS-penetrant mAChR antagonist; used for motion sickness and postoperative nausea.
- Key Difference : The hydroxymethyl modification in this compound likely limits CNS penetration, favoring peripheral anticholinergic effects .
Apoatropine
- Structure : Derived from atropine via nitric acid treatment, introducing an α-methylenebenzeneacetic acid group .
Pharmacological and Clinical Comparisons
Research Findings and Mechanistic Insights
- Chiral Separations : Atropine and homatropine exhibit distinct chiral resolution behaviors. Anionic additives like 2-phenylbutyric acid enhance atropine’s separation but suppress homatropine’s, highlighting structural dependence on analytical conditions .
- This compound’s permeability profile remains unstudied but may differ due to polarity changes .
- Synthetic Advances : Continuous-flow synthesis of atropine using hydroxymethylation (NaOH/formaldehyde) demonstrates feasibility for this compound production, with in-line pH-based separations critical for purity .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying α-Hydroxymethyl Atropine in biological matrices?
- Methodology : Ultra-high-performance liquid chromatography (UHPLC) paired with tandem mass spectrometry (MS/MS) is widely used due to its high sensitivity and specificity. For instance, validated UHPLC methods optimized for atropine derivatives (e.g., methyl esters) can be adapted by adjusting mobile phase composition (e.g., acetonitrile-phosphate buffer gradients) and column selection (C18 reverse-phase columns) to resolve α-Hydroxymethyl Atropine from structurally similar metabolites .
- Data Precision : Ensure calibration curves span physiologically relevant concentrations (e.g., 0.1–100 ng/mL) with R² > 0.98. Intra- and inter-day precision should adhere to FDA guidelines (<15% CV for precision, ±20% accuracy for LLOQ) .
Q. How should researchers design in vitro studies to assess the cholinergic receptor affinity of α-Hydroxymethyl Atropine?
- Experimental Design : Use radioligand binding assays (e.g., [³H]-N-methyl-scopolamine) on isolated muscarinic receptors (M1–M5 subtypes). Include atropine sulfate as a positive control and account for nonspecific binding using excess unlabeled ligand.
- Replication : Perform triplicate measurements across three independent experiments to ensure statistical robustness. Report IC₅₀ values with 95% confidence intervals and use nonlinear regression models (e.g., GraphPad Prism) for curve fitting .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for α-Hydroxymethyl Atropine across species?
- Data Analysis : Conduct meta-analyses to identify interspecies variability in metabolic pathways (e.g., cytochrome P450 isoforms). For example, murine models may show faster clearance due to higher CYP2D6 activity compared to primates. Use compartmental modeling (e.g., NONMEM) to adjust for differences in volume of distribution and elimination half-life .
- Validation : Cross-validate findings using in vitro hepatocyte models from multiple species to isolate enzyme-specific contributions .
Q. What strategies mitigate batch-to-batch variability in synthesizing α-Hydroxymethyl Atropine for preclinical studies?
- Quality Control : Implement orthogonal analytical techniques (e.g., NMR for structural confirmation, HPLC for purity >98%). Track critical synthesis parameters (e.g., reaction temperature, catalyst purity) using design-of-experiment (DoE) frameworks to identify variability sources .
- Documentation : Adhere to ICH Q11 guidelines by detailing synthetic routes, impurity profiles, and stability data under accelerated conditions (40°C/75% RH for 6 months) .
Q. How should researchers address ethical and methodological challenges in human trials involving α-Hydroxymethyl Atropine?
- Ethical Compliance : Obtain IRB approval and ensure informed consent documents explicitly outline risks (e.g., anticholinergic side effects). Use double-blinded, randomized designs with placebo controls, as seen in low-concentration atropine trials for myopia .
- Participant Selection : Define inclusion/exclusion criteria rigorously (e.g., age, baseline cholinergic activity) and stratify cohorts by biomarkers (e.g., serum cholinesterase levels) to reduce confounding .
Methodological Best Practices
Q. What statistical approaches are critical for interpreting dose-response relationships in α-Hydroxymethyl Atropine studies?
- Analysis : Apply mixed-effects models to account for repeated measures and individual variability. Use Bonferroni correction for multiple comparisons to maintain family-wise error rates (e.g., P < 0.05 after adjustment).
- Reporting : Follow CONSORT guidelines for clinical data or ARRIVE for preclinical studies. Include exact P-values (not thresholds) and effect sizes (e.g., Cohen’s d) to enhance reproducibility .
Q. How can researchers optimize sample preparation for α-Hydroxymethyl Atropine in complex matrices like plasma or cerebrospinal fluid?
- Extraction : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to recover >85% of the compound. Acidify plasma samples (pH 3–4) to stabilize the molecule and prevent hydrolysis.
- Matrix Effects : Quantify ion suppression/enhancement via post-column infusion experiments and normalize using stable isotope-labeled internal standards (e.g., deuterated α-Hydroxymethyl Atropine) .
Data Interpretation and Reporting
Q. How should contradictory findings between in vitro and in vivo efficacy of α-Hydroxymethyl Atropine be addressed?
- Hypothesis Testing : Investigate bioavailability limitations (e.g., blood-brain barrier penetration) using pharmacokinetic-pharmacodynamic (PK-PD) modeling. Compare free plasma concentrations to in vitro IC₅₀ values to assess target engagement .
- Mechanistic Studies : Perform microdialysis in target tissues (e.g., brain, eye) to measure unbound drug levels and correlate with receptor occupancy .
Q. What are the key considerations for replicating α-Hydroxymethyl Atropine studies across laboratories?
- Standardization : Share validated protocols for critical steps (e.g., receptor binding assays, UHPLC conditions) via platforms like protocols.io . Use reference standards from accredited suppliers (e.g., NIST) .
- Collaborative Validation : Engage in interlaboratory ring trials to assess reproducibility and publish raw datasets in repositories like Figshare or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
